(1R)-1-cyclopentylethan-1-ol (1R)-1-cyclopentylethan-1-ol
Brand Name: Vulcanchem
CAS No.: 122382-79-0
VCID: VC8407605
InChI: InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1
SMILES: CC(C1CCCC1)O
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

(1R)-1-cyclopentylethan-1-ol

CAS No.: 122382-79-0

Cat. No.: VC8407605

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-cyclopentylethan-1-ol - 122382-79-0

Specification

CAS No. 122382-79-0
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name (1R)-1-cyclopentylethanol
Standard InChI InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Standard InChI Key WPCMSUSLCWXTKB-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1CCCC1)O
SMILES CC(C1CCCC1)O
Canonical SMILES CC(C1CCCC1)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Configuration

The systematic IUPAC name for this compound is (1R)-1-cyclopentylethanol, reflecting its cyclopentane ring attached to an ethanol backbone with (R)-configuration at the chiral center . Its three-dimensional structure arises from the spatial arrangement of the hydroxyl (-OH) group, cyclopentyl ring, and methyl group, as illustrated by its canonical SMILES: C[C@@H](C1CCCC1)O\text{C}[C@@H](\text{C}_1\text{CCCC}_1)\text{O} .

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Registry Number122382-79-0ECHA
EC Number840-993-5ECHA
Molecular FormulaC7H14O\text{C}_7\text{H}_{14}\text{O}PubChem
Molecular Weight114.19 g/molPubChem
InChI KeyWPCMSUSLCWXTKB-ZCFIWIBFSA-NPubChem

Stereochemical Significance

The compound’s chirality enables enantioselective interactions in catalytic systems. X-ray crystallography and computational models confirm that the (R)-enantiomer adopts a specific conformation where the hydroxyl group occupies an axial position relative to the cyclopentane ring . This spatial orientation influences its reactivity in stereocontrolled reactions, such as asymmetric hydrogenation .

Synthetic Methodologies

Asymmetric Reduction of Cyclopentanone

The primary route to (1R)-1-cyclopentylethan-1-ol involves the enantioselective reduction of cyclopentanone. Patent literature describes the use of chiral borane catalysts, such as monoisopinocampheylborane (IpcBH2_2), which achieve >90% enantiomeric excess (ee) under optimized conditions . The reaction proceeds via a six-membered transition state, where the catalyst’s bulky groups direct hydride transfer to the re face of the ketone .

Reaction Scheme:

Cyclopentanone+IpcBH2(1R)-1-cyclopentylethan-1-ol+Byproducts\text{Cyclopentanone} + \text{IpcBH}_2 \rightarrow (1R)\text{-1-cyclopentylethan-1-ol} + \text{Byproducts}

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. A 2024 patent (WIPO PATENTSCOPE) discloses a continuous-flow system using immobilized enzymes (e.g., alcohol dehydrogenases) to reduce cyclopentanone in aqueous media, yielding 85% conversion with 99% ee . This green chemistry approach minimizes waste and avoids hazardous solvents .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

  • Boiling Point: 189–192°C (lit.)

  • Density: 0.92 g/cm³ at 20°C

  • Optical Rotation: [α]D20=+23.5°[ \alpha ]^{20}_D = +23.5° (c = 1.0, CHCl3_3)

  • IR Spectroscopy: Strong O-H stretch at 3350 cm1^{-1}, C-O vibration at 1050 cm1^{-1}

Solubility and Reactivity

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water (<1 g/L) . Its hydroxyl group participates in nucleophilic substitutions and oxidation reactions:

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) yields cyclopentanone (C5H8O\text{C}_5\text{H}_8\text{O}).

  • Esterification: Reacts with acetyl chloride to form (1R)-1-cyclopentylethyl acetate.

Applications in Organic Synthesis

Chiral Auxiliary in Pharmaceutical Intermediates

(1R)-1-Cyclopentylethan-1-ol serves as a precursor to prostaglandin analogs and β-blockers. For example, a 2025 study highlights its use in synthesizing Treprostinil, a pulmonary hypertension drug, where the cyclopentyl moiety enhances metabolic stability .

Catalytic Asymmetric Reactions

The compound’s chirality facilitates its role in transfer hydrogenation catalysts. When coordinated to ruthenium complexes, it enables the reduction of ketones to alcohols with 95% ee, as reported in Advanced Synthesis & Catalysis .

Hazard CategoryGHS CodePrecautionary Measures
Flammable LiquidH227Keep away from ignition sources
Skin IrritationH315Wear protective gloves
Eye DamageH319Use eye protection
Respiratory IrritationH335Ensure adequate ventilation

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation potential . Regulatory filings mandate containment measures to prevent aquatic contamination .

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